molecular formula C17H27NO4 B1210842 Hydroxydihydrobunolol CAS No. 65891-15-8

Hydroxydihydrobunolol

货号: B1210842
CAS 编号: 65891-15-8
分子量: 309.4 g/mol
InChI 键: WKTLZNBMFPAPAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxydihydrobunolol, also known by its systematic name (R-(R,R))-2-Hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)benzamide Monohydrochloride, is a stereospecific β-adrenergic receptor antagonist with additional α₁-blocking activity . Its chemical structure features a benzamide core substituted with a hydroxyethyl group and a methyl-3-phenylpropyl amine moiety, contributing to its dual mechanism of action. The compound (CAS RN: 75659-08-4) was initially developed as an oral antihypertensive agent due to its vasodilatory and β-blocking properties. However, clinical use was discontinued owing to hepatotoxicity observed in trials, limiting its therapeutic adoption .

属性

CAS 编号

65891-15-8

分子式

C17H27NO4

分子量

309.4 g/mol

IUPAC 名称

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalene-1,1-diol

InChI

InChI=1S/C17H27NO4/c1-16(2,3)18-10-12(19)11-22-15-8-4-7-14-13(15)6-5-9-17(14,20)21/h4,7-8,12,18-21H,5-6,9-11H2,1-3H3

InChI 键

WKTLZNBMFPAPAC-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2(O)O)O

规范 SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2(O)O)O

同义词

hydroxydihydrobunolol

产品来源

United States

相似化合物的比较

Mechanism of Action

  • This compound: Dual β-blockade (β₁/β₂) and α₁-receptor antagonism, reducing peripheral vascular resistance .
  • Levobunolol: Non-selective β-blockade decreases intraocular pressure via reduced aqueous humor production .
  • Betaxolol : β₁-selectivity minimizes bronchoconstriction risks, making it safer for asthma patients .
  • Carvedilol : Combined β/α₁-blockade and antioxidant effects improve outcomes in heart failure .

Adverse Effects

Compound Common Adverse Effects Serious Risks
This compound Hepatotoxicity, dizziness Liver necrosis (withdrawn)
Levobunolol Ocular burning, blurred vision Systemic β-blockade (rare)
Betaxolol Fatigue, insomnia Bradycardia (dose-dependent)
Carvedilol Hypotension, edema Exacerbated heart failure (if initiated improperly)

Research Findings: this compound’s hepatotoxicity was linked to reactive metabolites formed via CYP2D6, a risk absent in Levobunolol and Betaxolol . Carvedilol’s α₁-blockade increases hypotension risk but enhances survival in heart failure .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。